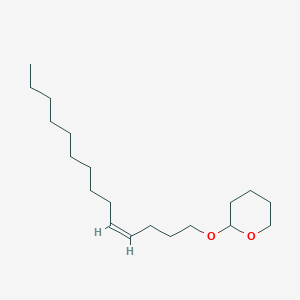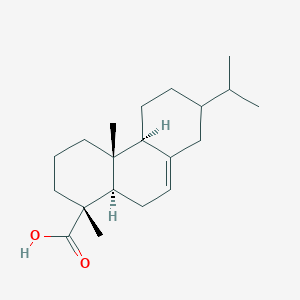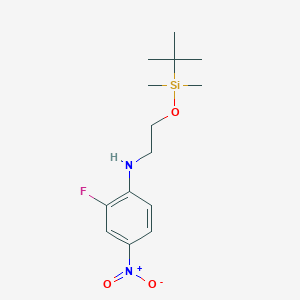
L-AscorbicAcid3-Sulfate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Science and Pollution Research
Ascorbic acid 3-sulfate has been used in environmental science and pollution research. Specifically, it has been introduced to the traditional persulfate (PS) activation process by using magnetite (Fe 3 O 4) as the activator . The degradation efficiency of sulfadimidine (SM2) was improved from 30% to 93% within 3 hours, and the observed removal rate was about 8.0 times higher than that of the Fe 3 O 4 /PS system .
Groundwater Remediation
Ascorbic acid 3-sulfate has been used in groundwater remediation. An ascorbic acid-enhanced Fe (II)/PS system was developed for degradation of tetracycline (TC) contaminated groundwater . The degradation rate of TC in the Fe (II)/PS/AA system under acidic conditions is higher than that under alkaline conditions .
Enzymatic Synthesis
Ascorbic acid 3-sulfate can be used in enzymatic synthesis . Different enzymes are used in the process and efforts are made to optimize the reaction conditions, substrate specificity, and enzymatic properties .
Surfactant Applications
Ascorbic acid 3-sulfate can be used in surfactant applications . These surfactants are used as antistatic agent, emulsifying agent, and dispersing agent and corrosion inhibitor .
Antioxidative and Anti-Inflammatory Activity
Ascorbic acid 3-sulfate has antioxidative and anti-inflammatory activity . It can inhibit NOX in microvascular endothelial cells, which may reduce the development of sepsis .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O9S/c7-1-2(8)4-5(15-16(11,12)13)3(9)6(10)14-4/h2,4,7-9H,1H2,(H,11,12,13)/t2-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFZPSQPKNIVMT-ZAFYKAAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)OS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)OS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286477 | |
| Record name | L-Ascorbic acid, 3-(hydrogen sulfate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401286477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-AscorbicAcid3-Sulfate | |
CAS RN |
22430-27-9 | |
| Record name | L-Ascorbic acid, 3-(hydrogen sulfate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22430-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Ascorbic acid, 3-(hydrogen sulfate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401286477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ascorbic acid 3-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the ferric chloride reaction with L-Ascorbic Acid 3-Phosphate and how does it relate to L-Ascorbic Acid 3-Sulfate?
A: The reaction of L-Ascorbic Acid 3-Phosphate with ferric chloride produces a wine-red complex, indicating chelation []. This reaction is crucial because it highlights the importance of the enolic group and a vicinal phosphate group for chelate formation. Although the provided research doesn't directly investigate the ferric chloride reaction with L-Ascorbic Acid 3-Sulfate, it states that this compound, unlike L-Ascorbic Acid 3-Phosphate, does not produce a color reaction with ferric chloride []. This suggests that the presence of a phosphate group, rather than a sulfate group, is essential for the observed chelation with iron (III) in this context.
Q2: The research mentions the nonenzymic sulfation of androsterone with L-Ascorbic Acid 3-Sulfate. Can you elaborate on the significance of this finding?
A: While the provided abstract [] doesn't detail the study's findings, the mention of nonenzymic sulfation of androsterone with L-Ascorbic Acid 3-Sulfate suggests a potential biological role of this compound. Sulfation is a common biological modification that can alter a molecule's properties and functions. Further investigation into this nonenzymatic reaction could reveal whether L-Ascorbic Acid 3-Sulfate acts as a sulfate donor in biological systems and its potential implications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









